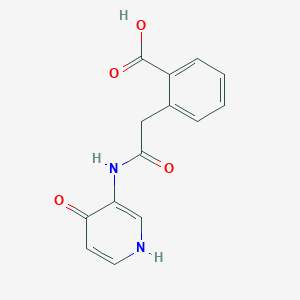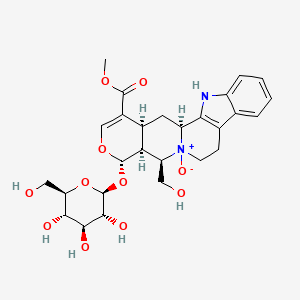![molecular formula C16H9BrClN3O B13447842 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one CAS No. 1390987-84-4](/img/structure/B13447842.png)
3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an indole derivative. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives in the presence of dimethyl sulfoxide (DMSO) at room temperature . This reaction is accompanied by DMSO oxidation, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with central nervous system receptors, potentially acting as a sedative, anticonvulsant, or anxiolytic . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the indole derivative, making it less complex.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another imidazo[1,2-a]pyridine derivative with different substituents, leading to varied biological activities.
Uniqueness
3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and indole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
1390987-84-4 |
|---|---|
Molecular Formula |
C16H9BrClN3O |
Molecular Weight |
374.62 g/mol |
IUPAC Name |
(3E)-3-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C16H9BrClN3O/c17-9-1-4-15-19-7-11(21(15)8-9)6-13-12-3-2-10(18)5-14(12)20-16(13)22/h1-8H,(H,20,22)/b13-6+ |
InChI Key |
WGSCOPHZHACGDP-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC\2=C(C=C1Cl)NC(=O)/C2=C/C3=CN=C4N3C=C(C=C4)Br |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CN=C4N3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




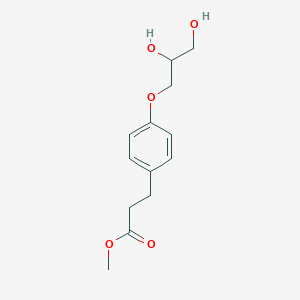
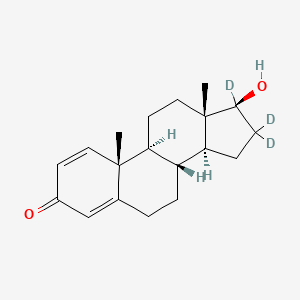
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
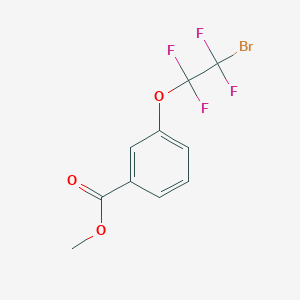
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
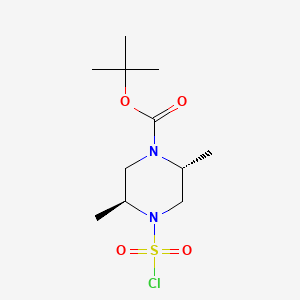
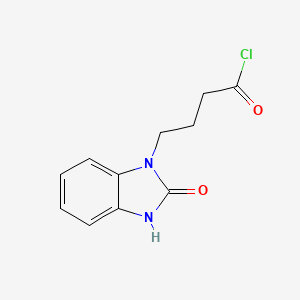
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
